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molecular formula C6H11NO2 B1600375 Methyl 2-aminopent-4-enoate CAS No. 70837-19-3

Methyl 2-aminopent-4-enoate

Cat. No. B1600375
M. Wt: 129.16 g/mol
InChI Key: JHQZRHILTYGZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04977272

Procedure details

0.35 mol diphosgene is added dropwise over 1 hour to a mixture of 0.28 mol of methyl 2-amino-4-pentenoate, prepared as described by D. Ferroud, J. P. Genet, and R. Kiolle in Tetrahedron Letters, 1986, 27, 23-26, and 0.4 g activated charcoal in 400 mL dioxane under N2. The reaction mixture is then heated and stirred at reflux for 21/2 hours. The reaction mixture is then cooled, filtered, and concentrated to dryness by rotary evaporator, keeping exposure to moisture to a minimum. The crude product is re-dissolved in 100 mL THF, and the pH of the solution is adjusted to 5.5-6.0 by addition of pyridine. The product mixture is again filtered, and the product is purified by fractional distillation to give methyl 2-isocyanato-4-pentenoate.
Quantity
0.35 mol
Type
reactant
Reaction Step One
Quantity
0.28 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2](Cl)OC(Cl)(Cl)Cl.[NH2:9][CH:10]([CH2:15][CH:16]=[CH2:17])[C:11]([O:13][CH3:14])=[O:12].C>O1CCOCC1>[N:9]([CH:10]([CH2:15][CH:16]=[CH2:17])[C:11]([O:13][CH3:14])=[O:12])=[C:2]=[O:1]

Inputs

Step One
Name
Quantity
0.35 mol
Type
reactant
Smiles
O=C(OC(Cl)(Cl)Cl)Cl
Name
Quantity
0.28 mol
Type
reactant
Smiles
NC(C(=O)OC)CC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 21/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness by rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The crude product is re-dissolved in 100 mL THF
ADDITION
Type
ADDITION
Details
the pH of the solution is adjusted to 5.5-6.0 by addition of pyridine
FILTRATION
Type
FILTRATION
Details
The product mixture is again filtered
DISTILLATION
Type
DISTILLATION
Details
the product is purified by fractional distillation

Outcomes

Product
Name
Type
product
Smiles
N(=C=O)C(C(=O)OC)CC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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